molecular formula C15H13BrN2O3 B5756183 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide

2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No.: B5756183
M. Wt: 349.18 g/mol
InChI Key: BPNJHWSLUIBSRE-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide typically involves the reaction of 4-bromoaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3).

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a precursor for the preparation of various functionalized derivatives.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as pharmaceutical agents. The presence of the bromine and nitro groups may impart specific pharmacological properties that are of interest in drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or materials with specific properties. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting essential enzymes. If it has anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide
  • 2-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide
  • 2-(4-iodophenyl)-N-(2-methyl-3-nitrophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions. The combination of the bromine and nitro groups may also impart distinct electronic and steric properties, influencing its behavior in chemical and biological systems.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-10-13(3-2-4-14(10)18(20)21)17-15(19)9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNJHWSLUIBSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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